N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine
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Overview
Description
N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine, also known as 2C-B, is a psychoactive drug that belongs to the phenethylamine class. It was first synthesized in 1974 by Alexander Shulgin, a renowned American chemist and pharmacologist. 2C-B is known for its hallucinogenic and empathogenic effects, which make it a popular recreational drug. However, it has also been studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine is not fully understood, but it is believed to primarily act as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It may also interact with other receptors, such as dopamine and norepinephrine receptors, to produce its effects.
Biochemical and physiological effects:
N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine has been shown to produce a variety of biochemical and physiological effects, including altered perception, mood enhancement, and increased empathy. It may also cause changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One advantage of studying N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine in a laboratory setting is its relatively low toxicity profile and minimal adverse effects compared to other psychoactive drugs. However, its legal status and limited availability may pose challenges for researchers.
Future Directions
There are several potential future directions for research on N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, research on analogs of N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine may lead to the development of new psychoactive drugs with improved therapeutic potential.
Synthesis Methods
The synthesis of N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced with sodium borohydride to produce 2,5-dimethoxyphenyl-2-nitropropane. The final step involves the reaction of this compound with benzylamine to form N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine (N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine).
Scientific Research Applications
N-benzyl-N-(3,5-dimethoxybenzyl)ethanamine has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a low toxicity profile and minimal adverse effects, making it a promising candidate for further research.
properties
IUPAC Name |
N-benzyl-N-[(3,5-dimethoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-4-19(13-15-8-6-5-7-9-15)14-16-10-17(20-2)12-18(11-16)21-3/h5-12H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQNOQLVXXULDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5431145 |
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